molecular formula C14H19NO2 B048894 4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one CAS No. 120375-14-6

4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one

Cat. No. B048894
M. Wt: 233.31 g/mol
InChI Key: DVBDYPDVNRJKNJ-UHFFFAOYSA-N
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Description

Morpholine derivatives, such as 4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications in various fields.

Synthesis Analysis

Synthesis of morpholine derivatives often involves catalyzed reactions, such as rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, to produce bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the reactivity and properties of chemical compounds. X-ray diffraction analysis is a common technique used for this purpose, providing detailed insights into the arrangement of atoms within a molecule (Krivokolysko, Dyachenko, Rusanov, & Litvinov, 2001).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine yields valuable thiolate compounds (Krivokolysko et al., 2001).

Scientific Research Applications

  • Radicals and Decomposition

    The radicals 4-morpholinomethyl and 4-methylmorpholin-3-yl are key in the disproportionation of primary cation radicals into N-methylmorpholine, morpholine, and formaldehyde, indicating a role in organic chemistry and possibly in the study of decomposition processes (Rosenau et al., 2002).

  • Anti-Juvenile Hormone Activity

    Ethyl 4-[2-(6-methyl-3-pyridyloxy)alkyloxy]benzoates, related in structure, have been found to induce precocious metamorphosis in silkworm larvae, which could have implications in agricultural or biological research (Fujita et al., 2005).

  • Pharmaceutical Potential

    Compounds like 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione have shown promising antibacterial, antifungal, and antioxidant activities, suggesting potential for development as pharmaceutical agents (Koparır et al., 2013).

  • Catalytic Applications

    Complexes such as Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen Ligand Complexes demonstrate potential as catalysts for various oxidation and transfer hydrogenation processes, which could be significant in chemical synthesis and industrial applications (Saleem et al., 2014).

  • Antimicrobial and Antifungal Activity

    Azo dyes like 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one have shown promising antibacterial and antifungal activity, indicating potential use in medical or material science research (Banpurkar et al., 2018).

  • Anticancer Activity

    Compounds such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes have shown pronounced anti-proliferative activity and high tumor cell selectivity, which could be crucial in cancer research and treatment (Thomas et al., 2017).

  • Corrosion Inhibition

    Novel compounds like Pyranpyrazole derivatives have been effective as corrosion inhibitors for mild steel, which is significant for industrial applications, particularly in the pickling process (Dohare et al., 2017).

properties

IUPAC Name

4-(2-ethyl-6-methylphenyl)-5-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-12-7-5-6-10(2)14(12)15-11(3)8-17-9-13(15)16/h5-7,11H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBDYPDVNRJKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(COCC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891443
Record name Metolachlor morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-6-methylphenyl)-5-methylmorpholin-3-one

CAS RN

120375-14-6
Record name Metolachlor morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120375-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-3-one, 4-(2-ethyl-6-methylphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120375146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolachlor morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Thiam, R Salazar - Environmental Science and Pollution Research, 2019 - Springer
This work explores the role of electrode material and the oxidation ability of electrochemical advanced oxidation processes (EAOPs), such as electro-oxidation (EO) with or without H 2 …
Number of citations: 36 link.springer.com
A Ferrario - 2023 - studenttheses.uu.nl
Environmental contaminants are present in water sources, so drinking water treatments are applied. However, these contaminants can be transformed into new chemicals – called …
Number of citations: 0 studenttheses.uu.nl

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